N-(3-Methoxy-5-methylphenyl)butanamide

Catalog No.
S13699429
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Methoxy-5-methylphenyl)butanamide

Product Name

N-(3-Methoxy-5-methylphenyl)butanamide

IUPAC Name

N-(3-methoxy-5-methylphenyl)butanamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-6-9(2)7-11(8-10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

FPPKUVIYFAINGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)C)OC

N-(3-Methoxy-5-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2. It features a butanamide backbone with a methoxy group and a methyl group substituted on the phenyl ring. The structural characteristics impart specific chemical and biological properties, making it a compound of interest in various fields of research.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in N-(3-hydroxy-5-methylphenyl)butanamide.
  • Reduction: The amide functional group can be reduced to form an amine derivative, specifically N-(3-methoxy-5-methylphenyl)butylamine.
  • Substitution Reactions: The methoxy and methyl groups can be replaced with other functional groups under appropriate reaction conditions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may utilize halogenating agents like bromine or thionyl chloride.

Research indicates that N-(3-Methoxy-5-methylphenyl)butanamide exhibits potential biological activities. It has been studied for its interactions with various biological targets, suggesting possible anti-inflammatory and analgesic properties. The compound's mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further studies are necessary to elucidate its full pharmacological profile .

3 methoxy 5 methylphenylamine+butanoyl chlorideN 3 Methoxy 5 methylphenyl butanamide+HCl\text{3 methoxy 5 methylphenylamine}+\text{butanoyl chloride}\rightarrow \text{N 3 Methoxy 5 methylphenyl butanamide}+\text{HCl}

This method can be scaled for industrial production, employing continuous flow reactors to enhance efficiency and safety while optimizing yield and purity .

N-(3-Methoxy-5-methylphenyl)butanamide has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Its potential therapeutic properties are being investigated, particularly in relation to inflammation and pain management.
  • Industry: The compound may be utilized in developing novel materials and chemical processes due to its unique structural features .

Studies on N-(3-Methoxy-5-methylphenyl)butanamide's interactions with biomolecules are crucial for understanding its biological activity. Research has focused on how this compound interacts with specific receptors or enzymes, influencing inflammatory pathways and other physiological processes. Such interaction studies help elucidate its potential therapeutic applications and guide future drug development efforts .

Several compounds share structural similarities with N-(3-Methoxy-5-methylphenyl)butanamide. Here are some notable examples:

Compound NameStructural Features
N-(2-Methoxyphenyl)butanamideContains a methoxy group but lacks the methyl group.
N-(4-Methylphenyl)butanamideContains a methyl group but lacks the methoxy group.
N-(3-Hydroxy-5-methylphenyl)butanamideContains a hydroxyl group instead of a methoxy group.

Uniqueness

N-(3-Methoxy-5-methylphenyl)butanamide is unique due to the combination of both methoxy and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure differentiates it from other similar compounds, potentially leading to unique pharmacological effects and applications in medicinal chemistry .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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